![molecular formula C6H7N3O4 B2576904 methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate CAS No. 177409-38-0](/img/structure/B2576904.png)
methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate
Overview
Description
“Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate” is a chemical compound with the molecular formula C6H7N3O4 . It has a molecular weight of 185.14 . The compound is in the form of a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate” comprises two nitrogen (N) atoms and three carbon © atoms in a five-membered heterocyclic aromatic ring . The InChI code for this compound is 1S/C6H7N3O4/c1-8-5(9(11)12)3-4(7-8)6(10)13-2/h3H,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate” is a pale-yellow to yellow-brown solid .Scientific Research Applications
Hydrogen Bonding and Molecular Structures
Research has indicated that molecules such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate show complex hydrogen bonding patterns forming chains and sheets in their structures. These patterns are crucial for understanding the molecular and electronic structures of these compounds, which are related to methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate (Portilla et al., 2007).
Reactivity and Synthesis
Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate has shown significant reactivity, making it a versatile compound in chemical synthesis. For instance, 3,4,5-Trinitro-1H-pyrazole undergoes reactions with various nucleophiles, leading to various substituted pyrazoles. Similarly, its methylated derivative reacts with different nucleophiles, showcasing its potential in synthetic organic chemistry (Dalinger et al., 2013).
Crystallographic Studies and Coordination Complexes
Studies have been conducted on the crystal structures of coordination complexes involving pyrazole-dicarboxylate acid derivatives, providing insights into their chelation and crystallization properties. These studies are essential for understanding the material properties and potential applications of these compounds (Radi et al., 2015).
Biological Applications and Pharmacophore Identification
Research has explored the biological applications of pyrazole derivatives, identifying pharmacophore sites for antitumor, antifungal, and antibacterial activities. These findings are crucial for drug discovery and understanding the molecular basis of these compounds' biological activities (Titi et al., 2020).
Molecular Interactions and Theoretical Studies
Investigations into compounds such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid have combined experimental and theoretical approaches to study their molecular interactions. These studies provide a comprehensive understanding of the compounds' behavior and properties at the molecular level (Viveka et al., 2016).
Safety and Hazards
properties
IUPAC Name |
methyl 2-methyl-5-nitropyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-8-4(6(10)13-2)3-5(7-8)9(11)12/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWXTKMLSGSLMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate |
Synthesis routes and methods I
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Synthesis routes and methods II
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